molecular formula C10H20O2S B12543250 Decanoic acid, 10-mercapto- CAS No. 147438-23-1

Decanoic acid, 10-mercapto-

Cat. No.: B12543250
CAS No.: 147438-23-1
M. Wt: 204.33 g/mol
InChI Key: JXBPIEAAMANDMP-UHFFFAOYSA-N
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Description

Decanoic acid, 10-mercapto-, also known as 10-mercaptodecanoic acid, is an organic compound with the molecular formula C10H20O2S. It is a derivative of decanoic acid, where a mercapto group (-SH) is attached to the tenth carbon atom. This compound is notable for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Decanoic acid, 10-mercapto-, can be synthesized through several methods. One common approach involves the reaction of decanoic acid with thiol-containing reagents under specific conditions. For instance, the reaction of decanoic acid with hydrogen sulfide in the presence of a catalyst can yield 10-mercaptodecanoic acid. Another method involves the use of thiourea and subsequent hydrolysis to introduce the mercapto group.

Industrial Production Methods

Industrial production of decanoic acid, 10-mercapto-, often involves the use of deep eutectic solvents (DES) due to their simplicity, low cost, and environmental friendliness. For example, a combination of choline chloride and decanoic acid in a molar ratio of 1:2 can be used to extract and purify the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

Decanoic acid, 10-mercapto-, undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfonic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The mercapto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like alkyl halides can react with the mercapto group under basic conditions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Alcohols.

    Substitution: Thioethers.

Scientific Research Applications

Decanoic acid, 10-mercapto-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of decanoic acid, 10-mercapto-, involves its interaction with various molecular targets and pathways. The mercapto group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Decanoic acid, 10-mercapto-, is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the synthesis of sulfur-containing organic molecules and in studies related to redox biology.

Properties

CAS No.

147438-23-1

Molecular Formula

C10H20O2S

Molecular Weight

204.33 g/mol

IUPAC Name

10-sulfanyldecanoic acid

InChI

InChI=1S/C10H20O2S/c11-10(12)8-6-4-2-1-3-5-7-9-13/h13H,1-9H2,(H,11,12)

InChI Key

JXBPIEAAMANDMP-UHFFFAOYSA-N

Canonical SMILES

C(CCCCC(=O)O)CCCCS

Origin of Product

United States

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